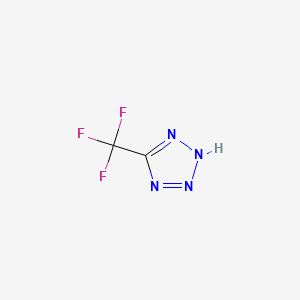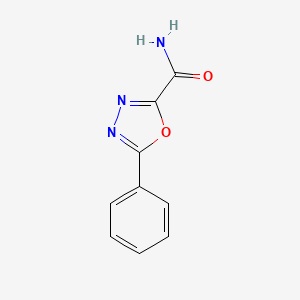
5-フェニル-1,3,4-オキサジアゾール-2-カルボキサミド
概要
説明
5-Phenyl-1,3,4-oxadiazole-2-carboxamide is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
Molecular Structure Analysis
The crystal and molecular structure of 5-phenyl-1,3,4-oxadiazole-2-carboxamide has been determined by single-crystal X-ray analysis . The C-O and C=N bond lengths in the oxadiazole ring are each almost identical within systematic errors, although different substituents are attached to the ring .
Chemical Reactions Analysis
5-Phenyl-1,3,4-oxadiazole-2-carboxamide is an intermediate in the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide . The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups in satisfactory yields .
Physical And Chemical Properties Analysis
The empirical formula of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide is C8H7N3O . The phenyl ring is inclined to the planar oxadiazole ring by 13.42 degrees .
科学的研究の応用
合成と化学的性質
5-フェニル-1,3,4-オキサジアゾール誘導体は、非対称なN,N′-ジアシルヒドラジンのマイクロ波支援環化脱水反応によって合成されます . 5-フェニル-1,3,4-オキサジアゾールの誘導体は、位置2に(ブロモメチル)フェニルまたはブロモアルキル基で置換されています .
生物活性
多くの1,3,4-オキサジアゾール誘導体は、幅広い生物活性を示しています。 それらは、抗炎症、鎮痛 、抗癌 、抗菌 、抗真菌 、抗ウイルス 、および血圧降下効果を有することが発見されています .
農業への応用
1,3,4-オキサジアゾールをベースとする化合物は、除草剤、殺虫剤、殺菌剤としての活性を示すことから、植物保護剤として機能することができます . それらは、現代農業において重要な役割を果たしています .
医療への応用
1,3,4-オキサジアゾールは、ヒトおよび動物におけるさまざまな病気の治療に成功裏に使用されてきました . それらは、抗菌、抗ウイルス、血圧降下、抗真菌、抗腫瘍、抗癌、抗酸化、抗炎症、および鎮痛特性を示します .
材料科学への応用
1,3,4-オキサジアゾールは、レーザー染料、シンチレーター、蛍光増白剤、または有機発光ダイオードなど、さまざまな種類の導電系を生産するために使用されています . それらは、発泡剤、耐熱性ポリマー、および防食剤の生産にも使用されています .
抗トリパノソーマ活性
いくつかの1,2,4-オキサジアゾールは、その潜在的な抗トリパノソーマ活性について研究されています . トリパノソーマ・クルジは、熱帯寄生虫病であるシャーガス病を引き起こす寄生虫です。
作用機序
Target of Action
Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s worth noting that related 1,3,4-oxadiazole derivatives have been shown to interact with their targets, leading to disruption of growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Biochemical Pathways
5-Phenyl-1,3,4-oxadiazole-2-carboxamide may affect several biochemical pathways. Similar compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Result of Action
Related compounds have been shown to disrupt the growth and pathogenicity of bacteria .
Safety and Hazards
将来の方向性
Oxadiazoles have shown potential for a wide range of applications, including as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future studies may focus on improving the anticancer profile and reducing the toxicological risks .
生化学分析
Biochemical Properties
5-Phenyl-1,3,4-oxadiazole-2-carboxamide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial and antifungal properties by inhibiting the activity of specific enzymes involved in the biosynthesis of bacterial cell walls and fungal cell membranes . Additionally, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide can bind to proteins involved in oxidative stress responses, thereby modulating their activity and protecting cells from oxidative damage .
Cellular Effects
The effects of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Furthermore, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in efficacy . In vitro and in vivo studies have demonstrated that the effects of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide on cellular function can persist for several days, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties, without causing significant toxicity . At higher doses, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
5-Phenyl-1,3,4-oxadiazole-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide can bind to serum albumin and other plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can enhance its therapeutic efficacy and reduce off-target effects .
Subcellular Localization
The subcellular localization of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, 5-Phenyl-1,3,4-oxadiazole-2-carboxamide can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its localization in mitochondria can influence mitochondrial function and energy production .
特性
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDLJVHFJXBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68496-74-2 | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





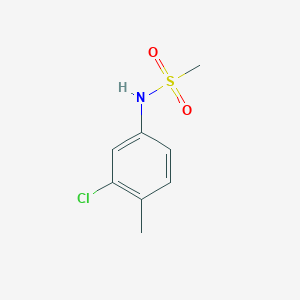







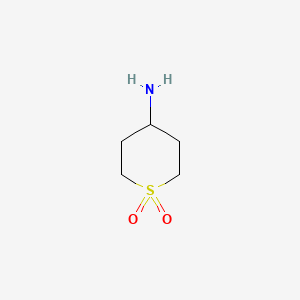
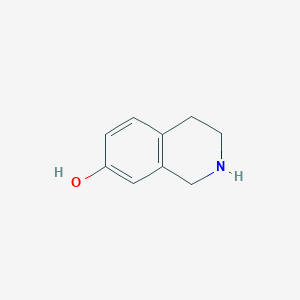
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
